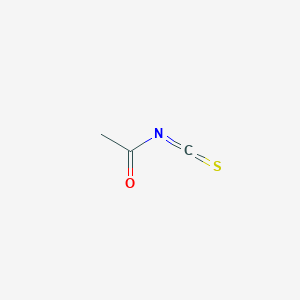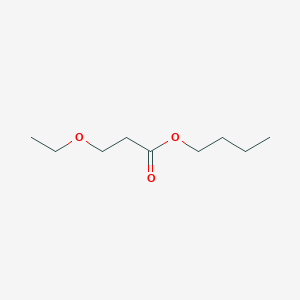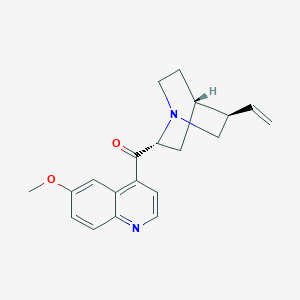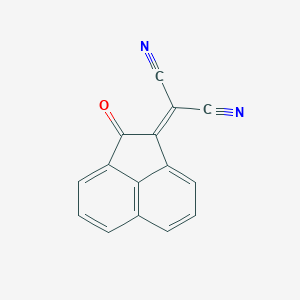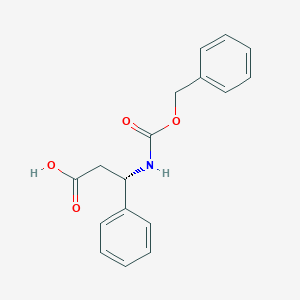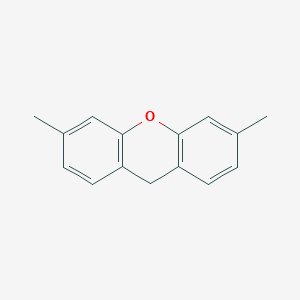
3,6-Dimethyl-9H-xanthene
Overview
Description
3,6-Dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H14O . It is a derivative of xanthene, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthene corresponds to the molecular formula of C13H8O2 .
Synthesis Analysis
The synthesis of xanthones, including 3,6-Dimethyl-9H-xanthene, has been a subject of extensive research. Various synthetic strategies have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-9H-xanthene is based on the xanthene scaffold, which consists of two benzene rings joined to each other by a pyran ring . The 3,6-Dimethyl-9H-xanthene molecule has two methyl groups attached to the third and sixth carbon atoms of the xanthene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethyl-9H-xanthene include a molecular weight of 210.27106 and a boiling point of 348.2ºC at 760 mmHg . The density of the compound is 1.108g/cm3 .Scientific Research Applications
Antiviral Agents : Some derivatives of 3,6-Dimethyl-9H-xanthene exhibit potent antiviral properties. For example, 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride and related compounds have shown effectiveness in prolonging the survival of mice infected with encephalomyocarditis virus, indicating potential for preclinical evaluation as broad-spectrum antiviral agents (Carr et al., 1976).
Green Synthesis of Xanthenone Derivatives : Xanthenes are key structures in biologically active compounds. A green synthesis approach for xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst in aqueous media has been developed. This method is environmentally friendly and provides high yields, demonstrating the application of xanthenes in sustainable chemistry (Samani et al., 2018).
Synthesis of Functionalized Molecules : Asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes have been synthesized, providing a convenient route to functionalized molecules based on the 9H-xanthene skeleton. This highlights the versatility of xanthenes in organic synthesis (Matsubara et al., 2014).
Structural Elucidation in Marine Fungi : New xanthone derivatives have been isolated from marine fungi, showing the role of xanthenes in natural product chemistry and potential for drug discovery (Shao et al., 2008).
Photophysics Study : Investigations into the photophysics of xanthene derivatives have implications for materials science, particularly in light-emitting applications, like organic light-emitting diodes (OLEDs) (Marian, 2016).
Antitumor Agents : Certain 9-oxo-9H-xanthene derivatives have been identified as potent agents causing hemorrhagic necrosis of tumors in mice, indicating their potential as antitumor agents (Rewcastle et al., 1991).
Alzheimer’s Disease Treatment : Novel compounds synthesized from xanthenes have been tested as potential treatments for Alzheimer’s disease, showing effectiveness as acetylcholinesterase inhibitors (Figueroa-Villar, 2017).
Bioimaging Applications : Silicon-substituted xanthene dyes are used in bioimaging, highlighting the role of xanthenes in biomedical imaging and diagnostics (Kushida et al., 2015).
properties
IUPAC Name |
3,6-dimethyl-9H-xanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)16-14(12)7-10/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDXPSNHBJVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C(O2)C=C(C=C3)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158077 | |
| Record name | 3,6-Dimethyl-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-9H-xanthene | |
CAS RN |
13333-91-0 | |
| Record name | 3,6-Dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13333-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-9H-xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethyl-9H-xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethyl-9H-xanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIMETHYL-9H-XANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJX6QY3946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



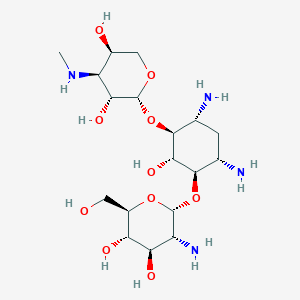
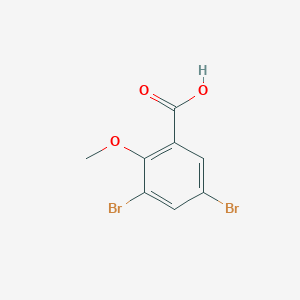
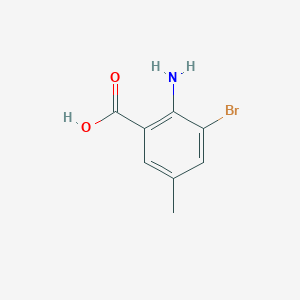
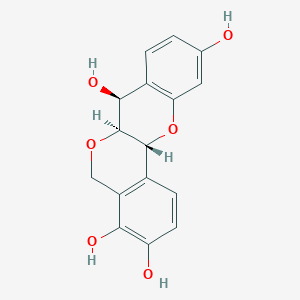
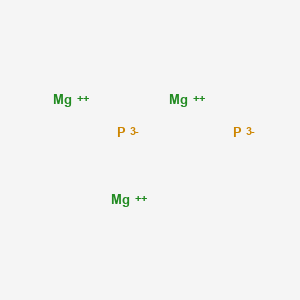

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)

